4,4'-dimercaptostilbene

Catalog No.
S3479653
CAS No.
614756-39-7
M.F
C14H12S2
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-dimercaptostilbene

CAS Number

614756-39-7

Product Name

4,4'-dimercaptostilbene

IUPAC Name

4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C14H12S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+

InChI Key

FOYJDMJLWTYTCC-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S)S

Antioxidant Activity

Studies suggest 4,4'-stilbenedithiol possesses significant antioxidant properties. It can scavenge free radicals, molecules known to damage cells and contribute to various age-related diseases. Research published in the journal "Food & Function" explored the antioxidant potential of 4,4'-stilbenedithiol extracted from peanuts and found it to be effective in scavenging free radicals and protecting against oxidative stress in cell lines.

Potential Anti-Inflammatory Effects

4,4'-Stilbenedithiol might exhibit anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the effects of 4,4'-stilbenedithiol on inflammation and found it to suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Preliminary research suggests 4,4'-stilbenedithiol might possess additional properties relevant to scientific research, including:

  • Neuroprotective effects: Studies suggest 4,4'-stilbenedithiol may have neuroprotective properties, potentially benefiting brain health [].
  • Antimicrobial activity: Some research indicates 4,4'-stilbenedithiol might exhibit antimicrobial activity against certain bacterial strains [].

Origin and Significance:

4,4'-Stilbenedithiol is a synthetic compound not found naturally. Research into this compound is relatively new, but it has gained interest for its potential applications in various fields, including:

  • Electrochemistry: Due to its ability to undergo reversible redox reactions, 4,4'-stilbenedithiol is being explored for the development of light-controlled electrochemical sensors for hydrogen peroxide detection [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)

Molecular Structure Analysis

4,4'-Stilbenedithiol consists of two thiol groups (SH) attached to the opposite ends of a central stilbene core. Stilbene itself is a molecule with two benzene rings linked by a double carbon-carbon bond.

Key Features:

  • The presence of two thiol groups makes 4,4'-stilbenedithiol a dithiol, a class of compounds known for their strong binding properties with metals and their ability to participate in redox reactions [2].
  • The double bond in the stilbene core allows for conjugation, a phenomenon where electrons are delocalized throughout the molecule, influencing its electronic properties and reactivity [2].

Citation:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.

Chemical Reactions Analysis

Information on specific chemical reactions involving 4,4'-stilbenedithiol is limited due to its relatively recent discovery. However, some general possibilities can be inferred based on its structure:

Synthesis:

The synthesis of 4,4'-stilbenedithiol likely involves reactions between starting materials containing benzene rings and thiol groups. Specific methods would require further investigation.

Decomposition:

Under extreme temperatures or exposure to strong oxidizing agents, 4,4'-stilbenedithiol could decompose into smaller molecules like benzene and sulfur-containing compounds. The exact products would depend on the reaction conditions.

Redox Reactions:

Due to the presence of thiol groups, 4,4'-stilbenedithiol can potentially undergo oxidation and reduction reactions. In its application for hydrogen peroxide detection, it likely undergoes a light-induced electron transfer process [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)

Balanced chemical equations for these reactions are currently unavailable in the scientific literature.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4,4'-stilbenedithiol is scarce due to its recent discovery.

Expected properties based on its structure include:

  • Solid state at room temperature: The presence of aromatic rings and multiple sulfur atoms suggests a relatively high molecular weight, potentially leading to a solid state at room temperature.
  • Low solubility in water: The nonpolar nature of the aromatic rings and the presence of limited functional groups like thiol suggest lower solubility in water.
  • Relatively high melting and boiling points: The presence of aromatic rings and sulfur-sulfur bonds suggests these properties could be high.

Specific data on melting point, boiling point, and solubility are not yet available in the scientific literature.

The mechanism of action of 4,4'-stilbenedithiol is still under investigation. However, its potential application in hydrogen peroxide detection likely involves its ability to undergo light-induced electron transfer upon interaction with hydrogen peroxide molecules [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)
Due to the presence of its thiol groups. Some notable reactions include:

  • Oxidation: The thiol groups can be oxidized to form disulfides, which can further react with other nucleophiles.
  • Michael Addition: The compound can act as a nucleophile in Michael addition reactions, reacting with α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, due to its ability to form stable organometallic intermediates.

4,4'-dimercaptostilbene exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals and reduce oxidative stress, making it a potential candidate for therapeutic applications in diseases associated with oxidative damage.
  • Anticancer Activity: Studies indicate that 4,4'-dimercaptostilbene may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects: Preliminary research suggests that this compound may possess antimicrobial properties against specific bacterial strains.

Several methods have been developed for the synthesis of 4,4'-dimercaptostilbene:

  • Condensation Reactions: One common method involves the condensation of appropriate thiophenol derivatives with stilbene under acidic or basic conditions.
  • Reduction of Disulfides: Another approach includes the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride.
  • Direct Synthesis from Starting Materials: The compound can also be synthesized from simpler starting materials through multi-step organic synthesis involving thiolation and coupling reactions.

4,4'-dimercaptostilbene has a range of applications due to its chemical and biological properties:

  • Material Science: Used in the development of functionalized surfaces for sensors and catalysis due to its ability to form self-assembled monolayers on metal surfaces.
  • Pharmaceuticals: Investigated for potential use in drug formulations owing to its antioxidant and anticancer properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its protective effects against oxidative stress.

Research involving interaction studies of 4,4'-dimercaptostilbene has focused on its behavior when adsorbed onto metal surfaces. For instance:

  • Tip-Enhanced Raman Spectroscopy: This technique has been employed to study the vibrational modes of 4,4'-dimercaptostilbene when adsorbed on silver substrates, revealing insights into its molecular interactions and conformations on surfaces .
  • Plasmonic Effects: The compound's interactions with plasmonic materials have been investigated to understand how it enhances

Several compounds share structural or functional similarities with 4,4'-dimercaptostilbene. Here are some notable examples:

Compound NameStructure TypeKey Features
2,2'-dithiobis(benzothiazole)DithiolUsed as a rubber accelerator; similar reactivity
1,2-benzenedithiolDithiolExhibits antioxidant properties; less stable
3,3'-dithiobispropionic acidDithiolKnown for its use in bioconjugation

Uniqueness of 4,4'-Dimercaptostilbene

What sets 4,4'-dimercaptostilbene apart from these similar compounds is its specific arrangement of thiol groups on the stilbene framework. This unique configuration allows it not only to engage in diverse

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol

Dates

Modify: 2024-04-14

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